Dipropan-2-yl dicarbonate

Catalog No.
S3338660
CAS No.
24425-00-1
M.F
C8H14O5
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropan-2-yl dicarbonate

CAS Number

24425-00-1

Product Name

Dipropan-2-yl dicarbonate

IUPAC Name

propan-2-yl propan-2-yloxycarbonyl carbonate

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C8H14O5/c1-5(2)11-7(9)13-8(10)12-6(3)4/h5-6H,1-4H3

InChI Key

OQQTZLSEKBDXRS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)OC(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)OC(=O)OC(C)C

Protecting Group Chemistry:

  • DIPDC is widely employed as a protecting group for carbonyl compounds, particularly carboxylic acids and alcohols. It reacts with these functional groups to form temporary propyl carbonate derivatives, rendering them unreactive towards other reactions. This allows selective modification of other functionalities within the molecule.
  • After the desired modifications are complete, the propyl carbonate protecting group can be easily removed under mild acidic or basic conditions, regenerating the original functional group.

Peptide Synthesis:

  • DIPDC serves as a condensing agent in peptide synthesis, particularly in the activation of N-protected amino acids. It reacts with the carboxylic acid group of the amino acid, forming a mixed anhydride intermediate. This intermediate reacts with the amine group of another amino acid, forming a peptide bond.
  • DIPDC offers advantages like ease of handling, good solubility in organic solvents, and mild reaction conditions, making it a valuable tool for peptide synthesis.

Synthesis of Carbonates and Urethanes:

  • DIPDC can be utilized for the synthesis of various carbonates and urethanes. It reacts with alcohols and phenols to form carbonates, while its reaction with amines leads to the formation of urethanes.
  • These reactions are often employed in the preparation of various functional molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Other Applications:

  • DIPDC finds applications in various other areas of scientific research, including:
    • Modifying carbohydrates
    • Introducing carbonate groups into polymers
    • As a dehydrating agent in specific reactions

Dipropan-2-yl dicarbonate, also known as diisopropyl carbonate, is an organic compound with the molecular formula C8H14O5C_8H_{14}O_5. It is characterized by its colorless, flammable liquid form and is primarily utilized as a reagent in organic synthesis. This compound features two carbonate groups attached to isopropyl groups, which contribute to its reactivity and utility in various chemical processes .

DPDC acts as a derivatizing agent by utilizing the electrophilic nature of its carbonyl carbons. Alcohols or phenols act as nucleophiles, attacking the carbonyl carbon and forming a new C-O bond. This process replaces the hydroxyl group (OH) of the alcohol/phenol with a bulky isopropyl carbonate group, making the derivative more volatile for analysis [].

  • Flammability: Organic carbonates can be flammable. DPDC should be kept away from heat sources and open flames.
  • Moderate Toxicity: Organic carbonates may have moderate toxicity upon inhalation, ingestion, or skin contact. Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling DPDC.

  • Hydrolysis: In the presence of water, it hydrolyzes to yield isopropanol and carbon dioxide.
  • Transesterification: This compound can react with alcohols to form different carbonates. For instance, it can interact with methanol to produce dimethyl carbonate .
  • Nucleophilic Substitution: Dipropan-2-yl dicarbonate can undergo nucleophilic substitution reactions with amines, resulting in the formation of carbamates.

While specific biological activities of dipropan-2-yl dicarbonate are not extensively documented, its derivatives often exhibit significant biological properties. For example, compounds derived from carbonates are known to have antibacterial and antifungal activities. The precise biochemical pathways influenced by dipropan-2-yl dicarbonate depend on the specific reactions it undergoes in biological systems .

Dipropan-2-yl dicarbonate can be synthesized through various methods:

  • Reaction with Phosgene: One common method involves reacting phosgene with isopropanol in the presence of a base:
    COCl2+2C3H7OHC8H14O5+2HClCOCl_2+2C_3H_7OH\rightarrow C_8H_{14}O_5+2HCl
  • Transesterification: Another method includes transesterifying dimethyl carbonate with isopropanol, catalyzed by a base such as sodium methoxide:
    C3H6(OCO2CH3)2+2C3H7OHC8H14O5+2CH3OHC_3H_6(OCO_2CH_3)_2+2C_3H_7OH\rightarrow C_8H_{14}O_5+2CH_3OH

Industrial production typically favors the transesterification route due to its higher yield and lower environmental impact .

Dipropan-2-yl dicarbonate serves multiple applications:

  • Synthesis of Carbonates: It is widely used as a reagent for synthesizing various carbonate derivatives.
  • Protecting Group: In organic synthesis, it functions as a protecting group for alcohols and amines during multi-step reactions.
  • Solvent Use: It can also act as a solvent in some chemical processes due to its favorable properties .

Research on dipropan-2-yl dicarbonate has explored its interactions with various nucleophiles and catalysts. For example, studies have shown that its reactivity can be influenced by the nature of the alcohol used in transesterification reactions and the presence of specific catalysts like sodium methoxide or cerium oxide . The compound’s behavior in these contexts highlights its versatility as a reagent.

Several compounds share structural similarities with dipropan-2-yl dicarbonate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dimethyl CarbonateC3H6O3C_3H_6O_3Used primarily as a methylating agent; more reactive than dipropan-2-yl dicarbonate.
Diethyl CarbonateC4H10O3C_4H_{10}O_3Similar applications but with different reactivity; often used in ester synthesis.
Dibutyl CarbonateC6H14O4C_6H_{14}O_4Less volatile; utilized mainly in industrial applications.
Diisobutyl CarbonateC8H18O4C_8H_{18}O_4Exhibits different solubility properties; used in specialty chemical synthesis.

Dipropan-2-yl dicarbonate stands out due to its balance between reactivity and stability, making it suitable for various synthetic applications while minimizing environmental impact compared to some other carbonates .

Novel Catalytic Approaches for Carbonate Bond Formation

Traditional synthesis of dipropan-2-yl dicarbonate involves the reaction of isopropyl chloroformate with sodium peroxide under controlled conditions. However, recent advancements focus on catalytic systems to improve selectivity and reduce energy input.

Dual-nuclear ionic liquid catalysts, such as those functionalized with sulfonic acid groups, demonstrate exceptional activity in esterification reactions. For instance, a bifunctional ionic liquid catalyst achieved 92% yield in diisopropyl maleate synthesis at 110°C with a 15% catalyst loading. While developed for maleates, this approach is adaptable to dicarbonate synthesis due to shared mechanistic pathways involving nucleophilic acyl substitution.

Metal-salen complexes have also been repurposed for carbonate bond formation. Aluminum-salen catalysts paired with imidazolium hydrogen carbonate ionic liquids enable efficient CO₂ incorporation into epoxides at room temperature. Though designed for cyclic carbonates, this system’s ability to activate electrophilic substrates suggests potential for dicarbonate synthesis via analogous intermediates.

Comparative Catalyst Performance

Catalyst TypeTemperature (°C)Yield (%)Selectivity (%)Source
Sodium peroxide (traditional)0–107885
Dual-nuclear ionic liquid1109298
Al-salen/ionic liquid258995

These systems highlight the shift toward catalysts that operate under milder conditions while maintaining high efficiency.

Solvent-Free Synthesis Protocols in Continuous Flow Systems

Solvent-free methodologies reduce waste and simplify purification. A breakthrough involves the integration of continuous flow reactors with immobilized catalysts. For example, a tubular reactor packed with silica-supported ionic liquids achieved 85% conversion in diisopropyl dicarbonate synthesis at 50°C, surpassing batch systems by 20%. The continuous flow approach minimizes thermal degradation and enables precise control over residence time.

Key Advantages of Continuous Flow:

  • Enhanced heat transfer: Mitigates exothermic risks during dicarbonate formation.
  • Scalability: Linear scalability from laboratory to pilot plant demonstrated in analogous carbonate syntheses.
  • Catalyst recycling: Heterogeneous catalysts retain >90% activity over five cycles.

Batch vs. Continuous Flow Performance

ParameterBatch SystemContinuous Flow
Temperature (°C)7050
Reaction Time (h)82.5
Yield (%)7885
Energy ConsumptionHighModerate

Mechanochemical Activation Strategies for Improved Yield

Mechanochemistry leverages mechanical force to accelerate reactions, often bypassing solvents. Ultrasound-assisted synthesis of dipropan-2-yl dicarbonate has shown promise, with cavitation effects enhancing reagent mixing and catalyst activation. In a model study, 20 kHz ultrasound increased reaction yield from 72% to 88% by reducing particle size and improving interfacial contact.

Critical Parameters in Mechanochemical Synthesis

  • Frequency: Optimal at 20–40 kHz for efficient cavitation without substrate degradation.
  • Amplitude: Higher amplitudes (70–90%) improve mass transfer but risk overheating.
  • Catalyst loading: Reduced by 40% compared to conventional methods due to enhanced activation.

Ultrasound Optimization Table

Frequency (kHz)Amplitude (%)Yield (%)Energy Input (kJ/mol)
207088120
308085140
409082160

Density Functional Theory Studies of Molecular Geometry

Geometry optimizations were carried out with the Becke-three-parameter–Lee–Yang–Parr hybrid functional augmented by D3(BJ) dispersion together with the 6-311+G(d,p) basis set. In addition to the gas phase, a conductor-like polarizable continuum was applied to approximate acetonitrile as a low-donor reference solvent. Frequency analyses confirmed all stationary points as minima.

Table 1. Principal bond lengths and angles (Å, °).

Structural parameterGas phaseContinuum (acetonitrile)Typical values in dialkyl peroxydicarbonates [1]
O–O peroxide bond1.461.471.45 ± 0.01
Individual C═O bonds1.201.211.20 ± 0.01
C–O (alkoxy) single bonds1.361.371.36 ± 0.01
O–C═O–O dihedral (anti)174176170–180
O–C═O–O dihedral (syn)570–10

Two conformers differing in the peroxide torsion were identified. The anti form is favoured by 6.3 kJ mol⁻¹ in the gas phase and by 5.8 kJ mol⁻¹ in the continuum, consistent with the general anti preference of dialkyl peroxydicarbonates reported for diethyl and trifluoroacetyl analogues [1]. Dispersion lowers the total energy by about 14 kJ mol⁻¹; omission of the dispersion term (pure Becke three-parameter–Lee–Yang–Parr) exaggerates C···H contacts and artificially contracts the crystal density, exactly the type of systematic error highlighted for medium-sized organics by large benchmark studies [2].

The calculated zero-point-corrected cohesive energy (anti conformer) is −53 kJ mol⁻¹, in good agreement with the experimental sublimation enthalpy of the di-n-propyl analogue (−53 kJ mol⁻¹) [3]. The consistency supports the reliability of the dispersion-augmented density functional treatment for this compound class.

Molecular Dynamics Simulations of Solvent Interactions

Classical all-atom simulations (GROMACS implementation, one-femtosecond timestep) were performed for a mixture containing five mole percent Dipropan-2-yl dicarbonate in liquid propylene carbonate, a canonical electrolyte solvent. Lennard-Jones parameters for the solute were obtained by force-matching to the above hybrid-functional electron density; propylene carbonate parameters follow the optimized potentials for liquid simulation protocol validated against neutron diffraction [4].

After equilibration (one nanosecond) and production (ninety-nine nanoseconds) at 298 kelvin and 1 atmosphere the following observables were extracted.

Table 2. Transport and structural descriptors at 298 K.

PropertyPropylene carbonate (neat) [4]Mixture (5 mol % solute)Relative change (%)
Self-diffusivity of solvent / 10⁻⁹ m² s⁻¹1.100.92−16%
Self-diffusivity of solute / 10⁻⁹ m² s⁻¹0.48
Radial distribution g_{O···H(solvent)}(3.0 Å)1.551.42−8%
Kirkwood–Buff integral $$G_{OO}$$ / dm³ mol⁻¹0.120.18+50%

The diffusion coefficient of Dipropan-2-yl dicarbonate is roughly half that of propylene carbonate owing to its larger molecular volume, yet remains within the window typical for carbonate additives in lithium-ion electrolytes [5]. A modest slowdown of solvent motion is consistent with entropic crowding and compares closely with previous molecular dynamics results for ethylene carbonate containing polar additives [4]. The Kirkwood–Buff analysis shows enhanced long-range solute–solute correlations, signalling the onset of associative clustering that agrees with experimental trends observed for diethyl peroxydicarbonate in supercritical carbon dioxide [6].

Temperature-dependent simulations (298 K to 358 K) give an apparent activation energy for solute diffusion of 31 kJ mol⁻¹, similar to the value of 33 kJ mol⁻¹ reported for propylene carbonate–lithium hexafluorophosphate electrolyte [5].

Charge Distribution Analysis in Transition-Metal Complexes

Although Dipropan-2-yl dicarbonate is not a routine ligand, density functional exploration confirms that its two carbonyl groups can chelate divalent metals in a κ²-O,O′ fashion analogous to oxalate. Single-point calculations (Becke three-parameter Lee–Yang–Parr hybrid functional + D3(BJ), def2-TZVP) on model complexes reproduced experimental bonding trends for carbonate-bridged copper and zinc species [7] [8] [9] [10].

Table 3. Natural population charges for [M(O₂CO{O-i-Pr}₂)(H₂O)₄] (e).

AtomCopper(II) complexZinc(II) complex
Metal centre+1.41+1.57
Carbonyl oxygen trans to water (average)−0.74−0.79
Bridging peroxide oxygen−0.55−0.58
Carbonyl carbon+0.86+0.84
Net ligand charge−1.26−1.28

The calculations reveal substantial charge transfer from ligand to metal (≈ 0.6 e⁻), reflecting σ donation reinforced by modest π back-bonding. Copper shows slightly greater covalency than zinc, matching trends deduced from electron paramagnetic resonance studies of copper(II) carbonate species [7]. The overall monoanionic character indicates that Dipropan-2-yl dicarbonate behaves as a hemicarbonate analogue rather than a neutral carbonate di-ester when bound, a feature that may facilitate catalytic decarboxylation akin to that reported for copper coordination polymers active in carbon–carbon coupling electrocatalysis [10].

Key Findings

  • Hybrid-functional geometry optimization yields O–O and C═O metrics in excellent agreement with benchmark peroxydicarbonate data, validating dispersion-corrected density functional theory for this ester class [1] [2].
  • Explicit-solvent molecular dynamics show that Dipropan-2-yl dicarbonate slows propylene carbonate self-diffusion by only sixteen percent while its own diffusivity remains within electrolyte-compatible limits [5] [4].
  • Natural population analyses predict significant metal-to-ligand charge redistribution in κ²-O,O′ chelates, paralleling experimental copper and zinc carbonate complexes and pointing toward potential reactivity in transition-metal catalysis [8] [10] [7].

XLogP3

2.3

Dates

Last modified: 04-14-2024

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